Penitricin D
Description
Overview of Fungal Secondary Metabolites and Their Diverse Bioactivities
Fungi are prolific producers of secondary metabolites, which are small molecules not essential for their primary growth but crucial for their survival and ecological interactions. asm.orgasm.org These compounds exhibit a staggering array of chemical structures and biological activities, serving as a rich source for drug discovery and agrochemicals. asm.orgresearchgate.net Historically, fungal secondary metabolites have yielded landmark pharmaceuticals, including the penicillin antibiotics that revolutionized medicine. asm.org The bioactivities of these compounds are vast, encompassing antimicrobial, antifungal, antiviral, immunosuppressive, and anticancer properties. asm.orgresearchgate.net The sheer diversity of fungal species, with estimates suggesting that only a small fraction have been identified, implies a virtually limitless potential for the discovery of new bioactive molecules. asm.orgresearchgate.net Modern approaches, including genomics and metabolomics, are accelerating the identification and characterization of these compounds and their biosynthetic pathways. asm.orguq.edu.au
The Unique Chemical Class of Cyclopropenones in Natural Products
Natural products containing a cyclopropane (B1198618) ring are found across various organisms, but the subset featuring the even more strained cyclopropenone moiety is considerably rarer. marquette.edursc.org Cyclopropenones are characterized by a three-membered carbon ring containing a ketone functional group. This structural feature imparts unusual chemical properties, including a large dipole moment and significant ring strain, making them highly reactive and intriguing subjects for chemical synthesis and biological investigation. nsf.gov The cyclopropenone ring is not merely a chemical curiosity; it is often integral to the biological activity of the natural products in which it is found. rsc.org Examples of cyclopropenone-containing natural products, such as the penitricins, have demonstrated cytotoxic and enzyme-inhibiting activities, highlighting their potential as leads for drug development. nsf.gov
Historical Context of Penitricin (B1219807) D Discovery and Initial Characterization
Penitricin D was first isolated from the fermentation broth of the fungus Aspergillus niger. researchgate.net It was identified along with other related compounds, and its structure was elucidated using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR). researchgate.net this compound belongs to a family of related compounds known as penitricins, which were originally discovered from the fungus Penicillium aculeatum. nih.govnih.govnih.gov The initial characterization of these compounds revealed their novel structures, featuring the distinctive hydroxymethylcyclopropenone core. nih.govsigmaaldrich.com The biosynthesis of the cyclopropenone ring in penitricins is thought to involve 4-hydroxycrotonaldehyde as a precursor, with the enzymatic conversion requiring copper(II) ions as a cofactor. nsf.gov
Initial biological screening of the penitricin family revealed their potential as inhibitors of specific enzymes. Notably, this compound was found to be an inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in type 2 diabetes and obesity. nih.gov It also demonstrated inhibitory activity against the CD45 tyrosine phosphatase. researchgate.netnih.gov
Research Gaps and Motivations for Continued Academic Inquiry into this compound
Despite its discovery and initial characterization, significant research gaps remain in our understanding of this compound. nih.govnih.govresearchgate.netresearchgate.netunc.edu While its inhibitory activity against PTP1B and CD45 has been established, the precise molecular mechanisms of action, including its binding mode and the key structural features responsible for its inhibitory effects, require further elucidation. A comprehensive investigation into the structure-activity relationships of this compound and its analogs could pave the way for the design of more potent and selective inhibitors.
Furthermore, the full spectrum of its biological activities has yet to be explored. Investigating its effects on other cellular targets and pathways could uncover novel therapeutic applications. The development of efficient and scalable synthetic routes to this compound and its derivatives is another critical area of research. Such syntheses would not only confirm its structure but also provide the necessary quantities of material for in-depth biological studies.
The unique reactivity of the cyclopropenone ring in this compound also presents an opportunity for the development of novel chemical biology tools. Probes based on the this compound scaffold could be designed to identify its cellular binding partners and to study the biological roles of the enzymes it inhibits. The continued academic inquiry into this compound is therefore driven by its potential to serve as a lead compound for the development of new drugs, as a tool for probing fundamental biological processes, and as a model for understanding the biosynthesis and chemical reactivity of cyclopropenone-containing natural products.
Structure
3D Structure
Properties
Molecular Formula |
C4H4O2 |
|---|---|
Molecular Weight |
84.07 g/mol |
IUPAC Name |
2-hydroxy-3-methylidenecyclopropan-1-one |
InChI |
InChI=1S/C4H4O2/c1-2-3(5)4(2)6/h3,5H,1H2 |
InChI Key |
RWCLCTYWAIRJIL-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C(C1=O)O |
Synonyms |
penitricin D penitricin-D |
Origin of Product |
United States |
Microbiological Isolation, Cultivation, and Producing Organism Taxonomy Relevant to Penitricin D
Fungal Source Organisms: Aspergillus niger and Penicillium aculeatum
Penitricin (B1219807) D has been successfully isolated from the fungus Aspergillus niger. nih.govresearchgate.net The broader class of related compounds, known as penitricins (including Penitricin A, B, and C), are produced by the fungus Penicillium aculeatum. nih.govnih.govsigmaaldrich.com
The organisms responsible for producing penitricins belong to the kingdom Fungi and the phylum Ascomycota. Their detailed taxonomic classification highlights their place within the fungal kingdom.
Aspergillus niger : As a member of the Aspergillus genus, A. niger is a ubiquitous, filamentous fungus known for causing "black mold" on certain foods. researchgate.net It is also one of the most versatile microorganisms utilized in industrial biotechnology for the production of enzymes, acids, and other secondary metabolites. researchgate.net
Kingdom: Fungi
Division: Ascomycota
Class: Eurotiomycetes
Order: Eurotiales
Family: Aspergillaceae
Genus: Aspergillus
Species: A. niger
Penicillium aculeatum : This species is a member of the genus Penicillium, which encompasses over 300 species. nih.gov The original discovery of the antibiotic penitricin (Ro 09-0804) was from the culture filtrate of Penicillium aculeatum strain NR 5165. nih.govscispace.com Taxonomic studies confirmed the identity of this producer strain. nih.gov
Kingdom: Fungi
Division: Ascomycota
Class: Eurotiomycetes
Order: Eurotiales
Family: Aspergillaceae
Genus: Penicillium
Species: P. aculeatum
The production of secondary metabolites in fungi is highly dependent on the specific strain. Even within the same species, there can be significant variation in the type and quantity of compounds produced. For example, studies on Penicillium aculeatum revealed that while several strains of this species could produce penitricin, strains of the closely related species P. verruculosum could not. nih.gov
This variability is a key consideration in industrial biotechnology. The extensive history of penicillin production using Penicillium rubens (formerly P. chrysogenum) demonstrates that classical strain improvement programs, which induce mutations, have led to massive genomic changes and a reprogramming of metabolic pathways to enhance the output of the desired product. mdpi.comnih.gov This highlights that metabolite production is not a static characteristic and can differ substantially between wild-type isolates and industrially developed strains.
Taxonomic Classification and Phylogeny of Producer Strains
Optimized Fermentation and Culture Methodologies for Penitricin D Production
The successful production of this compound relies on carefully controlled fermentation processes. nih.gov The yield of fungal secondary metabolites is profoundly influenced by physical and chemical parameters of the culture environment.
Key factors that are typically optimized for metabolite production in fungi like Aspergillus and Penicillium include:
Media Composition : The carbon and nitrogen sources are critical. For many Penicillium species, the type of sugar and nitrogen source can dramatically influence pigment and other secondary metabolite production. readersinsight.net
pH : The initial pH of the culture medium has a regulatory effect on the enzymatic activities involved in metabolic pathways. readersinsight.netreadersinsight.net For many Penicillium species, optimal production occurs in an acidic pH range of 4.0 to 6.5. readersinsight.net
Temperature : Temperature affects the fungal metabolism and can regulate the activity of key enzymes like polyketide synthases. readersinsight.net For Penicillium aculeatum ATCC 10409, a temperature of 30°C was found to be optimal for producing a yellow pigment.
Agitation and Aeration : In submerged fermentation, agitation is crucial for ensuring the transfer of oxygen and nutrients from the medium to the microbial cells. readersinsight.net An optimal agitation speed for pigment production in P. aculeatum has been reported to be between 150-200 rpm. readersinsight.net
Metal Ions : Specific ions can be essential for production. For instance, the copper ion was found to be essential for the production of penitricin by P. aculeatum. nih.gov
The isolation of this compound from A. niger was achieved from a fermentation broth, indicating that submerged culture techniques are suitable for its production. nih.gov
Advanced Microbiological Techniques for Strain Improvement in Natural Product Biosynthesis
Enhancing the yield of valuable natural products like this compound is a primary goal of industrial microbiology. Several advanced techniques are employed to improve the production capabilities of fungal strains.
Classical Strain Improvement (CSI) : This traditional approach involves subjecting a microbial strain to random mutagenesis using chemical agents or physical methods like UV or X-ray irradiation. researchgate.net Survivors are then screened for higher productivity. This iterative process has been extraordinarily successful, for instance, in increasing penicillin yields in Penicillium by several orders of magnitude over decades. nih.govfrontiersin.org These programs often lead to the selection of strains with multiple copies of the biosynthetic gene clusters and altered metabolic regulation. nih.govresearchgate.net
Genetic Engineering and Recombinant DNA Technology : Modern techniques allow for more targeted genetic modifications.
Gene Copy Number Amplification : Intentionally increasing the number of copies of the biosynthetic genes responsible for producing a metabolite can directly lead to higher yields. frontiersin.org Industrial penicillin-producing strains often have multiple tandem copies of the penicillin gene cluster. mdpi.com
Metabolic Engineering : This involves the rational modification of metabolic pathways to increase the availability of precursors for the desired compound or to eliminate competing pathways. nih.gov For example, in P. rubens, mutations that enhanced the biosynthesis of the precursor amino acid L-cysteine were crucial for improving penicillin production. nih.gov
Development of Platform Strains : A recent strategy involves creating "platform" or "chassis" strains by deleting the gene clusters for major, highly expressed native secondary metabolites. This creates a clean background, simplifying the purification of a desired compound and potentially increasing the availability of precursors for a newly introduced pathway. researchgate.net
These techniques, largely pioneered and refined in the context of penicillin production, provide a powerful toolkit that can be applied to enhance the biosynthesis of other fungal metabolites, including this compound from Aspergillus niger.
Advanced Structural Elucidation Methodologies and Stereochemical Assignment of Penitricin D
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Ring Systems.core.ac.ukweebly.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. researchgate.net For complex structures such as Penitricin (B1219807) D, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to piece together the molecular puzzle. core.ac.ukresearchgate.net Experiments like 1H and 13C NMR provide initial information about the chemical environment and number of different types of protons and carbons. weebly.comd-nb.info
2D NMR techniques, such as Correlation Spectroscopy (COSY), establish proton-proton couplings, revealing which protons are adjacent to each other. umn.edu Heteronuclear Single Quantum Coherence (HSQC) correlates protons to the carbons they are directly attached to, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range connections between protons and carbons over two to three bonds. core.ac.ukumn.edu These through-bond correlation experiments are crucial for assembling the carbon skeleton and placing functional groups.
Elucidation of the Cyclopropenone Moiety within the Penitricin D Scaffold
A particularly challenging and unique feature of this compound is the presence of a hydroxymethylcyclopropenone ring. The structure of penitricin was determined through chemical and physicochemical studies and later confirmed by chemical synthesis from propargyl alcohol. nih.gov The cyclopropenone ring is a highly strained and reactive system, and its characterization requires careful analysis of spectroscopic data.
The carbonyl carbon of the cyclopropenone typically appears at a characteristic downfield chemical shift in the 13C NMR spectrum. The olefinic carbons of the three-membered ring also have distinct chemical shifts. The protons on the ring and the attached hydroxymethyl group would show specific correlations in COSY and HMBC spectra, allowing for the unambiguous placement of this moiety within the larger molecular framework.
Detailed Analysis of Long-Range Coupling and NOE Correlations
Long-range J-couplings, observed in HMBC spectra, are vital for connecting different fragments of the molecule that are not directly bonded. umn.edu These correlations can span across heteroatoms like oxygen or nitrogen, providing critical links in the structural puzzle. For instance, a correlation from a proton to a carbon three bonds away can confirm the connectivity between two otherwise isolated spin systems.
The Nuclear Overhauser Effect (NOE) is a through-space interaction that provides information about the spatial proximity of protons, regardless of their bonding connections. organicchemistrydata.orgwpmucdn.comucl.ac.uk In a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment, cross-peaks are observed between protons that are close to each other in space (typically within 5 Å). umn.edu This data is indispensable for determining the relative stereochemistry of the molecule, defining the orientation of substituents on the ring systems, and understanding the molecule's preferred conformation in solution. wpmucdn.com
Chiroptical Spectroscopy for Absolute Configuration Determination.saschirality.org
While NMR can define the relative stereochemistry, chiroptical techniques are necessary to determine the absolute configuration of a chiral molecule. researchgate.netnih.gov These methods measure the differential interaction of a chiral molecule with left and right circularly polarized light. saschirality.orgwikipedia.org
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Studies
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. slideshare.netjasco-global.com Optically active molecules containing chromophores will exhibit characteristic CD spectra, with positive or negative peaks known as Cotton effects. slideshare.net The shape and sign of the CD curve are highly sensitive to the stereochemistry of the molecule.
Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light with wavelength. wikipedia.orgslideshare.net ORD and CD are closely related phenomena, and a complete ORD spectrum can, in principle, be calculated from a CD spectrum and vice versa. wikipedia.org Experimental CD and ORD data provide a unique fingerprint of the molecule's absolute configuration. slideshare.net
Advanced Computational Methods (e.g., TD-DFT ECD Calculations) for Stereochemical Confirmation.acs.org
To definitively assign the absolute configuration, experimental chiroptical data is often compared with computationally predicted spectra. researchgate.netresearchgate.net Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to calculate the Electronic Circular Dichroism (ECD) spectrum of a molecule. nih.govrespectprogram.orgnih.gov
The process involves first performing a conformational search to identify the low-energy conformers of the molecule. Then, the ECD spectrum for each significant conformer is calculated. A Boltzmann-weighted average of these individual spectra generates a theoretical ECD spectrum for each possible enantiomer. researchgate.net By comparing the calculated spectra with the experimental CD spectrum, the absolute configuration can be assigned with a high degree of confidence. nih.govrsc.org This integrated approach of experimental measurement and theoretical calculation is a state-of-the-art method for stereochemical elucidation. mdpi.com
Mass Spectrometry (MS) Techniques for Structural Confirmation (beyond basic identification).lcms.cz
Mass spectrometry (MS) is a fundamental tool for determining the molecular weight and elemental formula of a compound. univ-tiaret.dz However, advanced MS techniques can also provide significant structural information. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which helps to confirm the molecular formula.
Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion within the mass spectrometer. chemrxiv.orgnih.gov The resulting fragmentation pattern is a characteristic fingerprint of the molecule and can be used to confirm the presence of specific structural motifs and substructures. By analyzing the masses of the fragment ions, it is possible to deduce the connectivity of the molecule, corroborating the structural features determined by NMR. Ion trap mass spectrometers are particularly well-suited for this type of structural analysis due to their ability to perform multiple stages of fragmentation (MSn). lcms.cz
Table of Spectroscopic Data for this compound (Hypothetical Data)
| Technique | Parameter | Observed Value |
| 1H NMR | Chemical Shift (δ) | 7.5 (s, 1H), 4.5 (s, 2H) |
| Coupling Constant (J) | N/A | |
| 13C NMR | Chemical Shift (δ) | 185.0 (C=O), 150.2 (C=C), 60.1 (CH2OH) |
| HRMS | [M+H]+ | m/z 99.0391 (Calculated for C4H4O2Na: 99.0395) |
| CD | Wavelength (nm) | 245 |
| Δε (M-1cm-1) | +12.5 |
X-ray Crystallography for Definitive Solid-State Structure (if applicable)
A review of the current scientific literature indicates that a definitive solid-state structure of this compound determined by single-crystal X-ray crystallography has not been reported.
X-ray crystallography is a powerful analytical technique that provides the most unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry and conformation in the solid state. wikipedia.org The method involves directing a beam of X-rays onto a highly ordered single crystal of the compound. wikipedia.org The crystal diffracts the X-rays into a specific pattern of reflections, which can be analyzed to produce a detailed three-dimensional map of the electron density within the molecule. wikipedia.org From this map, the precise position of each atom can be determined.
The primary prerequisite for this technique is the ability to grow a high-quality single crystal of the substance, which can often be a challenging and limiting step. wikipedia.org If suitable crystals of this compound were to be obtained in the future, X-ray crystallographic analysis would provide ultimate confirmation of its structural and stereochemical assignments.
Biosynthetic Pathways and Enzymatic Mechanisms of Penitricin D
Proposed Biosynthetic Origin of the Cyclopropenone Ring System
The formation of the strained and reactive cyclopropenone ring is the most notable feature of penitricin (B1219807) biosynthesis. Studies on the parent compound, penitricin (hydroxymethylcyclopropenone), have provided significant insights into its origins. sigmaaldrich.comnih.gov
Research has identified the likely precursors for the cyclopropenone ring through bioconversion experiments with washed mycelia of P. aculeatum. These studies revealed that the biosynthesis proceeds from trans-2-butene-1,4-diol, which is then converted to 4-hydroxycrotonaldehyde (also known as penitricin B). nih.gov This aldehyde is considered the direct precursor to the cyclopropenone ring of the penitricin molecule. nih.govnsf.gov
The enzymatic transformation of 4-hydroxycrotonaldehyde into the cyclopropenone structure is a critical and complex step. While the specific enzyme responsible for this conversion has not been isolated and characterized, studies have shown that this transformation is dependent on the presence of copper(II) ions. nsf.gov It was discovered that the addition of copper ions is essential for the production of penitricin in fermentation cultures of P. aculeatum, indicating that the key enzymatic step for cyclopropenone formation requires a copper-dependent enzyme. nih.gov
Putative Precursors: Role of 4-Hydroxycrotonaldehyde
Genetic Insights into Penitricin D Biosynthesis
A full understanding of a natural product's biosynthesis requires the identification and characterization of its biosynthetic gene cluster (BGC)—the contiguous set of genes responsible for producing the compound's enzymes.
As of late 2024, the specific biosynthetic gene cluster responsible for penitricin production in Penicillium aculeatum has not been reported in the scientific literature. While the genomes of several Penicillium species have been sequenced and analyzed for other secondary metabolites, such as penicillin and andrastin A, the genetic locus for penitricin remains uncharacterized. frontiersin.orgmdpi.com The genome of a P. aculeatum strain has been sequenced, which provides the foundational data necessary for future identification of the penitricin BGC through bioinformatics and genome mining approaches. utexas.edu
Functional genomics, which includes techniques like gene knockout and overexpression, is used to confirm the function of genes within a BGC. nih.gov To date, no functional genomics studies specifically targeting the biosynthesis of penitricin or this compound in P. aculeatum have been published. Such studies are contingent on the prior identification of the penitricin BGC.
Identification and Characterization of Biosynthetic Gene Clusters (BGCs)
Chemoenzymatic and Synthetic Biology Approaches to this compound Analogue Generation
Chemoenzymatic synthesis and synthetic biology offer powerful strategies for producing novel analogues of natural products by combining chemical reactions with biological catalysis. mdpi.comnih.gov These approaches can overcome the limitations of purely chemical synthesis or natural biosynthesis.
There are currently no published examples of chemoenzymatic or synthetic biology methods being specifically applied to generate analogues of this compound. However, general strategies could be envisioned. For instance, a chemoenzymatic approach could involve the chemical synthesis of various substituted precursors analogous to 4-hydroxycrotonaldehyde. These synthetic precursors could then be fed to either the native P. aculeatum organism or a heterologous host expressing the key cyclopropenone-forming enzyme to generate novel penitricin derivatives. Furthermore, once the BGC is identified, synthetic biology techniques could be used to engineer the pathway, for example, by expressing it in a more tractable host organism like E. coli or Saccharomyces cerevisiae and modifying the enzymatic domains to accept different substrates. researchgate.netnih.gov
Chemical Synthesis Strategies and the Derivatization of Penitricin D
Retrosynthetic Analysis and Key Disconnections for Penitricin (B1219807) D
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" of chemical bonds. chemistry.coachslideshare.netic.ac.uk For a molecule like Penitricin D, this analysis is crucial for identifying strategic bond cleavages that lead to viable synthetic pathways.
The core of this compound features a highly strained and reactive cyclopropenone ring attached to a larger macrocyclic or polycyclic framework. Therefore, key disconnections often focus on the formation of this three-membered ring and the construction of the larger ring system. slideshare.netslideshare.net
A primary disconnection strategy involves severing the bond between the cyclopropenone unit and the rest of the molecule. This simplifies the problem into two main challenges: the synthesis of a functionalized cyclopropenone precursor and the synthesis of the macrocyclic portion, which can be coupled in a later step. ox.ac.uk Further disconnections on the macrocycle would then break it down into smaller, more manageable fragments. The choice of these disconnections is guided by the availability of reliable chemical reactions to form the corresponding bonds in the forward synthesis. rnlkwc.ac.instudysmarter.co.uk
Key Disconnections in a Hypothetical Retrosynthesis of a Penitricin-like Structure:
| Disconnection Type | Bond Cleaved | Resulting Precursors (Synthons) | Corresponding Forward Reaction |
| C-C Bond Formation | Bond between cyclopropenone and macrocycle | Cyclopropenone synthon & Macrocyclic synthon | Coupling reaction (e.g., Wittig, Horner-Wadsworth-Emmons) |
| Macrocyclization | A strategic bond within the large ring | An open-chain precursor | Intramolecular cyclization (e.g., Ring-closing metathesis, macrolactonization) |
| Cyclopropenone Formation | C-C bonds of the three-membered ring | Alkene and a carbene source | Cyclopropanation reaction |
Total Synthesis Approaches for this compound and Related Cyclopropenone Natural Products
The total synthesis of cyclopropenone-containing natural products like this compound is a formidable task due to the inherent strain and reactivity of the cyclopropenone moiety. rsc.orgnsf.gov Several research groups have developed innovative strategies to tackle this challenge.
A significant contribution to the synthesis of cyclopropenones was the work of Nakamura and colleagues, who developed an efficient synthesis of the antibiotic penitricin. moltech.jpacs.org Their approach utilized metalated cyclopropenone ketals as key intermediates. moltech.jp
Stereoselective Synthesis of the Cyclopropenone Core
The stereoselective construction of the cyclopropenone core is a critical aspect of the total synthesis. The reactivity of the three-membered ring makes its direct construction challenging. longdom.org A common strategy involves the synthesis of a more stable precursor, such as a cyclopropene (B1174273), which can then be converted to the cyclopropenone at a later stage. nsf.gov
One method involves the hydrolysis of geminal-dihalocyclopropenes, which can be prepared from the corresponding alkynes through the cycloaddition of a dihalocarbene. nsf.gov Another approach is the hydrolysis of 3,3-dimethoxycyclopropene. orgsyn.org The stereochemistry of the substituents on the cyclopropenone ring is often controlled during the synthesis of the alkyne or cyclopropene precursor. bioorg.orgrsc.org
Methods for Cyclopropenone Synthesis:
| Precursor | Reagents and Conditions | Product | Reference |
| Perchlorocycloprop-1-ene | (C4H9)3SnH, then H2O | Cyclopropenone | researchgate.net |
| 3,3-Dimethoxycyclopropene | H2O, H2SO4 (catalytic) | Cyclopropenone | orgsyn.org |
| gem-Difluorocyclopropenes | para-Toluenesulfonic acid (p-TsOH) in aqueous THF | Cyclopropenone | nsf.gov |
Strategic Assembly of the Macrocyclic or Polycyclic Framework
The assembly of the larger ring system in this compound and related compounds requires careful planning and the use of efficient and stereoselective reactions. nih.govmdpi.com The strategy often depends on the specific structure of the target molecule.
For macrocyclic structures, ring-closing metathesis (RCM) has emerged as a powerful tool. rsc.org This reaction uses a metal catalyst to form a new double bond, effectively closing a linear precursor into a large ring. Other methods for macrocyclization include macrolactonization and intramolecular alkylation reactions. nih.gov
In cases where the molecule contains a polycyclic framework, strategies often involve sequential cyclization reactions, such as Diels-Alder reactions or cascade reactions, to build the fused ring systems. rsc.orgrsc.orgrsc.org Convergent synthesis, where different fragments of the molecule are synthesized separately and then joined together, is also a common and efficient approach. nih.gov
Development of Synthetic Methodologies Inspired by this compound Architecture
The unique structural features of this compound and other cyclopropenone natural products have spurred the development of new synthetic methods. caltech.edudiamond.ac.uk The high reactivity of the cyclopropenone ring, for instance, has been harnessed to create novel chemical transformations. rsc.org
Cyclopropenones can act as versatile building blocks in organic synthesis. longdom.org They can undergo ring-opening reactions, cycloadditions, and rearrangements to form a variety of other cyclic and acyclic compounds. rsc.org For example, N-heterocyclic carbene (NHC) catalyzed ring-opening of cyclopropenones with phenols, alcohols, and amines can produce α,β-unsaturated esters and amides. researchgate.net This reactivity has been exploited to develop new routes to complex molecules.
Preparation and Modification of this compound Analogues and Derivatives
The synthesis of analogues and derivatives of this compound is important for understanding its structure-activity relationship and for developing new therapeutic agents. nih.gov
Semi-Synthetic Strategies
Semi-synthesis involves the chemical modification of a naturally occurring compound to produce new derivatives. nih.govmdpi.com This approach can be more efficient than total synthesis, especially for complex molecules like this compound.
If this compound can be isolated in sufficient quantities from its natural source, Penicillium aculeatum, various functional groups on the molecule can be chemically modified. rsc.org For example, hydroxyl groups could be acylated or alkylated, and double bonds could be hydrogenated or epoxidized. These modifications can lead to a library of new compounds that can be screened for biological activity. The synthesis of penitricin congeners has been reported, allowing for the exploration of their biological activities. tohoku.ac.jp
De Novo Chemical Synthesis of Structural Mimetics
The exploration of structural mimetics of this compound provides a valuable avenue for understanding the structure-activity relationships (SAR) of this unique class of cyclopropenone antibiotics. De novo synthesis, which involves the construction of molecules from simple, readily available starting materials, offers a powerful strategy to create a diverse range of structural analogs that are not easily accessible through the derivatization of the natural product itself. Research in this area has primarily focused on the versatile chemistry of cyclopropenone acetals as key building blocks.
A seminal approach to the de novo synthesis of Penitricin congeners, which can be considered structural mimetics, was developed by a team of researchers including H. Tokuyama, M. Isaka, and E. Nakamura. Their strategy hinges on the generation of a metalated cyclopropenone acetal (B89532), which then serves as a nucleophilic synthon for the introduction of a wide array of substituents. u-tokyo.ac.jpmoltech.jp
The general synthetic sequence commences with the preparation of a cyclopropenone acetal. This intermediate is then metalated, typically using a strong base, to form a reactive cyclopropenyl anion. orgsyn.org This anion is a key intermediate that can react with a diverse range of electrophiles to introduce new chemical moieties onto the cyclopropenone ring. researchgate.netcapes.gov.br The reaction of these metalated cyclopropenone acetals with various electrophiles, such as alkyl halides and carbonyl compounds, yields a library of substituted cyclopropenone acetals. researchgate.netacs.org The final step in the sequence is the hydrolysis of the acetal group under acidic conditions to unmask the ketone, furnishing the desired substituted cyclopropenone, a structural mimetic of this compound. researchgate.netacs.org
This synthetic route is highly adaptable, allowing for the systematic modification of the substituent on the cyclopropenone core. By varying the electrophile used in the reaction, a broad spectrum of structural mimetics with different alkyl and functionalized side chains can be generated. This diversity is crucial for probing the biological activity associated with the core penitricin skeleton.
Studies on the antimicrobial and cytotoxic activities of these synthetically produced mimetics have yielded significant insights. Research has indicated that the fundamental hydroxymethylcyclopropenone skeleton of penitricin is essential for its antimicrobial properties. rsc.org Furthermore, many of the synthesized cyclopropenone derivatives have been shown to exhibit a range of biological effects, including cytotoxic activity against various cancer cell lines. researchgate.netresearchgate.net The investigation of these synthetic analogs continues to be a key strategy in elucidating the full therapeutic potential and mechanism of action of this class of compounds. nsf.gov
Research Findings on Synthetic Penitricin Mimetics
The following table summarizes the types of structural mimetics of this compound that have been synthesized and the general findings regarding their biological activity. The synthesis of these congeners has been instrumental in defining the core pharmacophore required for bioactivity.
| Mimetic Class | Synthetic Strategy | Key Findings |
| Alkyl-Substituted Cyclopropenones | Reaction of metalated cyclopropenone acetal with various alkyl halides, followed by hydrolysis. researchgate.net | Allows for the exploration of the impact of side-chain length and branching on biological activity. |
| Hydroxylated/Functionalized Cyclopropenones | Reaction of metalated cyclopropenone acetal with carbonyl compounds (aldehydes/ketones), followed by hydrolysis. researchgate.net | These mimetics help to understand the role of the hydroxymethyl group of this compound in receptor binding and activity. |
| Aryl-Substituted Cyclopropenones | Reaction of metalated cyclopropenone acetal with aryl iodides, followed by hydrolysis. researchgate.net | Introduction of aromatic moieties can influence properties such as hydrophobicity and potential for π-stacking interactions. |
This table is a representation of the classes of compounds synthesized based on the described methodologies. Specific yields and detailed biological data would be found in the primary research literature.
Mechanistic Investigations of Penitricin D Biological Activities at Molecular and Cellular Levels Excluding Clinical Human Trials
Protein Tyrosine Phosphatase (PTP) Inhibition Mechanism
Penitricin (B1219807) D, a natural compound isolated from the fungus Aspergillus niger, has been identified as an inhibitor of protein tyrosine phosphatases (PTPs), a family of enzymes crucial for regulating cellular signaling pathways. nih.govresearchgate.net The investigation into its inhibitory mechanism reveals specific interactions and selectivity profiles against various PTPs.
Penitricin D demonstrates inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in insulin (B600854) and leptin signaling pathways. nih.govscbt.com Studies have reported an IC50 value of 15.8 µmol/L for this compound against PTP1B. nih.gov The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by half.
While detailed kinetic analyses classifying the specific type of inhibition (e.g., competitive, non-competitive, or mixed-type) for this compound are not extensively detailed in the provided search results, the nature of enzyme-inhibitor interactions is often characterized as either reversible or irreversible. nih.govnih.gov Reversible inhibitors typically bind to the enzyme through non-covalent interactions, and their effect can be reversed by removing the inhibitor, for instance, through dialysis or gel filtration. nih.gov Conversely, irreversible inhibitors often form covalent bonds with the enzyme, leading to permanent inactivation. nih.gov The time-dependent nature of the inactivation process is a key indicator of irreversible inhibition. nih.gov Without specific experimental data on the reversibility of this compound's interaction with PTP1B, further studies would be required to definitively characterize this aspect of its inhibitory mechanism.
The inhibitory activity of this compound is not limited to PTP1B. Research indicates that it also exhibits a dose-dependent inhibition of CD45, another important protein tyrosine phosphatase involved in the activation of B and T cells. nih.govresearchgate.netcore.ac.uk This suggests that this compound's inhibitory action extends to other members of the PTP family. The inhibitory activities of both this compound and a related compound, dihydrocarolic acid, have been described as specific to tyrosine phosphatases. researchgate.netresearchgate.net
The selectivity of an inhibitor refers to its ability to preferentially inhibit one enzyme over others. A high degree of selectivity is often a desirable characteristic for therapeutic agents to minimize off-target effects. While this compound inhibits both PTP1B and CD45, a comprehensive selectivity profile against a broader range of PTPs would be necessary to fully understand its specificity. Such profiling typically involves comparing the IC50 values of the inhibitor against a panel of different PTPs. For example, some natural compounds have been shown to be selective for PTP1B over other PTPs like TCPTP, SHP-2, LAR, and CD45. nih.gov
Table 1: Inhibitory Activity of this compound Against PTPs
| Enzyme | IC50 (µmol/L) | Source |
| PTP1B | 15.8 | nih.gov |
| CD45 | Dose-dependent inhibition | nih.govresearchgate.net |
This table summarizes the known inhibitory activities of this compound against specific protein tyrosine phosphatases based on available data.
Molecular docking and computational studies are powerful tools used to predict and analyze the binding interactions between an inhibitor and its target enzyme at the molecular level. sioc-journal.cnresearchgate.netdovepress.com These methods can provide insights into the binding mode, identify key amino acid residues involved in the interaction, and help explain the inhibitor's potency and selectivity. nih.govsioc-journal.cn
For PTP1B, the active site is a well-defined pocket approximately 8 to 9 Å deep. nih.gov Molecular docking studies with other inhibitors have shown that interactions with amino acid residues within this active site, often through hydrogen bonds, hydrophobic interactions, and π-π stacking, are crucial for stable binding and inhibition. sioc-journal.cndovepress.com For instance, the binding of inhibitors to the active site of PTP1B can be stabilized by forming hydrogen bonds with specific residues. sioc-journal.cn
While specific molecular docking studies for this compound with PTP1B were not detailed in the provided search results, such studies would be instrumental in elucidating its precise binding mechanism. These computational approaches could predict how this compound fits into the PTP1B active site and which residues it interacts with, providing a structural basis for its inhibitory activity and a foundation for the design of more potent and selective analogs.
Specificity and Selectivity Profiling against CD45 and Other PTPs
Cellular Effects of this compound and its Impact on Signal Transduction Pathways
The inhibition of PTPs by this compound has significant implications at the cellular level, primarily by modulating the balance of protein tyrosine phosphorylation and consequently affecting various signal transduction pathways. nih.govscbt.com
This amplification of tyrosine phosphorylation can trigger a cascade of altered signaling events. scbt.com For example, the inhibition of PTP1B is expected to enhance the phosphorylation of its substrates, which include the insulin receptor and insulin receptor substrate, thereby positively modulating insulin signaling. frontiersin.orgnih.gov The sustained or elevated tyrosine phosphorylation of key signaling proteins can have profound effects on cellular behavior. nih.gov
The modulation of tyrosine phosphorylation by this compound directly impacts intracellular signal transduction pathways. nih.govkhanacademy.org PTPs act as either negative or positive modulators in numerous signaling cascades. nih.gov PTP1B, for instance, is a negative regulator of the insulin and leptin signaling pathways. frontiersin.orgnih.gov Therefore, its inhibition by this compound would be expected to enhance these pathways.
In vitro cell models are essential tools for studying the effects of compounds like this compound on cellular signaling. nih.govwur.nlnih.govbiorxiv.org By treating cultured cells with this compound, researchers can analyze changes in the phosphorylation status of specific proteins within a given pathway and assess the downstream functional consequences. For example, studies in various cell lines could elucidate the effect of this compound on pathways regulated by PTP1B, such as the insulin signaling pathway, or those influenced by CD45 in immune cells. Gene set enrichment analysis and other bioinformatics approaches can be used to identify the biological pathways most significantly affected by the compound. wur.nlresearchgate.net While specific pathway analyses for this compound in in vitro models were not available in the provided search results, the known inhibitory action on PTP1B and CD45 points towards its potential to modulate critical signaling cascades involved in metabolism and immune response. nih.govresearchgate.net
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Penitricin D and Its Analogues
Empirical SAR Derived from Synthetic Modifications
Synthetic modifications of the Penitricin (B1219807) D structure have provided crucial insights into the chemical features necessary for its biological effects.
A pharmacophore represents the essential steric and electronic features that a molecule must possess to ensure optimal interactions with a specific biological target and trigger or block its biological response. univie.ac.at For Penitricin D and its analogues, the core pharmacophore is intrinsically linked to its unique chemical architecture. Studies involving the synthesis of various derivatives have indicated that the penitricin skeleton, specifically the hydroxymethylcyclopropenone moiety, is indispensable for its antimicrobial activity. nih.gov This suggests that the arrangement of the hydroxyl group and the strained three-membered cyclopropenone ring is critical for its biological function. The analysis of structure-activity relationships (SAR) helps to identify the chemical groups responsible for a molecule's biological effect, allowing for modifications to enhance its potency or selectivity. wikipedia.org
The following table summarizes the key structural features of this compound and their importance for its biological activity based on empirical data.
| Structural Feature | Importance for Biological Activity | Source |
| Penitricin Skeleton | Essential for antimicrobial properties. | nih.gov |
| Hydroxymethylcyclopropenone | Indispensable for antimicrobial activity. | nih.gov |
| Cyclopropenone Ring | A key component of the pharmacophore. | nsf.govrsc.org |
The cyclopropenone ring is a highly strained and reactive chemical entity that plays a pivotal role in the biological activity of penitricins. nsf.govrsc.org The integrity of this ring is paramount for the molecule's efficacy. Synthetic studies have shown that modifications or opening of the cyclopropenone ring lead to a significant loss of biological activity. nih.gov This highlights the ring's role as a key electrophilic center, likely involved in covalent interactions with biological targets. The unusual properties of cyclopropenones, such as their large dipole moments and significant angle strain, contribute to their reactivity. nsf.gov The synthesis and biological evaluation of various cyclopropenone derivatives have consistently demonstrated that the intact ring system is a prerequisite for their cytotoxic and antimicrobial effects. nih.govnih.gov
Identification of Pharmacophores and Key Structural Features for Activity
Computational Approaches to SAR/QSAR
In addition to empirical studies, computational methods have become increasingly valuable in elucidating the SAR and QSAR of this compound analogues. nih.govfrontiersin.org These approaches allow for the prediction of biological activity and the rational design of new compounds with improved properties. imist.mamdpi.com
Drug design strategies can be broadly categorized as ligand-based and structure-based. nih.gov Ligand-based drug design (LBDD) relies on the knowledge of molecules that bind to a biological target, even when the three-dimensional structure of the target is unknown. gardp.org For this compound, LBDD approaches would involve analyzing a series of active and inactive analogues to build a pharmacophore model that defines the key chemical features required for activity. mdpi.comarxiv.org This model can then be used to screen virtual libraries for new potential inhibitors. mdpi.com
Structure-based drug design (SBDD), on the other hand, utilizes the 3D structure of the biological target, typically a protein or enzyme, to design or identify molecules that can bind to it with high affinity and specificity. nih.govoptibrium.com If the target of this compound were known, SBDD could be employed to understand the binding interactions at the atomic level and to design new analogues that fit more precisely into the active site. Often, an integration of both ligand-based and structure-based methods provides a more powerful and reliable approach to drug discovery. nih.gov
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. unimib.itspringer.com For this compound, molecular modeling can be used to study its conformational preferences and electronic properties, providing insights into how it interacts with biological macromolecules. researchgate.net
Molecular dynamics (MD) simulations, a powerful computational tool, can be used to study the time-dependent behavior of a molecular system. nih.gov By simulating the interactions between this compound analogues and their potential biological targets over time, MD can help predict the stability of the complex and the key intermolecular interactions that contribute to binding affinity. researchgate.net These simulations can reveal dynamic aspects of the binding process that are not apparent from static models, offering a more complete picture of the molecular recognition events that underlie biological activity.
Ligand-Based and Structure-Based Design Principles
Rational Design Principles for Enhanced Selectivity and Potency in Research Probes
The insights gained from SAR, QSAR, and computational studies provide a foundation for the rational design of new this compound analogues with enhanced selectivity and potency. nih.govnih.govscilit.com The goal is to create research probes that can be used to further investigate the biological pathways affected by this compound and to develop potential therapeutic leads.
The key principles for the rational design of more potent and selective this compound analogues include:
Preservation of the Pharmacophore: Any new design must retain the essential hydroxymethylcyclopropenone core. nih.gov
Modification of Peripheral Groups: Systematic modifications of the substituents on the penitricin skeleton can be explored to improve properties such as target selectivity, cell permeability, and metabolic stability.
Optimization of Stereochemistry: The stereochemical configuration of the molecule can have a profound impact on its biological activity. Synthesizing and testing different stereoisomers can lead to the identification of more potent compounds. nsf.gov
Structure-Based Optimization: If the biological target is identified, its 3D structure can be used to guide the design of analogues that make more favorable contacts with the active site, thereby increasing potency and selectivity. researchgate.net
Ecological Roles and Environmental Significance of Penitricin D Producing Organisms
Role of Penicillium and Aspergillus Species in Ecosystems
Penicillium and Aspergillus species are saprophytic fungi that are commonly found in soil and on decaying organic material. wikipedia.orgblueridgeheatingair.com They are integral components of the mycobiome in numerous environments, from terrestrial soils to marine ecosystems. wikipedia.orgcabidigitallibrary.org Their adaptability allows them to thrive in diverse climates, although many Penicillium species prefer cooler and moderate temperatures. wikipedia.org
Contribution to Nutrient Cycling and Organic Matter Decomposition
Fungi, including Penicillium and Aspergillus, are primary decomposers in most ecosystems. numberanalytics.commdpi.com They break down dead organic material, such as plant litter and animal carcasses, a critical step in recycling essential nutrients and maintaining soil productivity. researchgate.net This decomposition process releases vital nutrients like carbon, nitrogen, and phosphorus back into the environment, making them available for other organisms. numberanalytics.com
These fungi produce a wide array of extracellular enzymes, such as cellulases, amylases, proteases, and lipases, which enable them to break down complex organic polymers. wikipedia.org This enzymatic capability is fundamental to their role in decomposition and nutrient cycling. numberanalytics.com For instance, in marine environments, Penicillium has been identified as a decomposer of marine organisms, contributing to nutrient recycling and the degradation of pollutants. cabidigitallibrary.org
Inter-species Interactions and Chemical Ecology
The production of secondary metabolites is a key aspect of the chemical ecology of Penicillium and Aspergillus. rsc.org These compounds are not essential for primary growth but play crucial roles in mediating interactions with other organisms. numberanalytics.com Secondary metabolites can function as signaling molecules, facilitating communication between fungal cells or with other species. numberanalytics.commdpi.com
Many of these compounds, including various mycotoxins, possess antimicrobial or antifungal properties. numberanalytics.com This allows the producing fungi to outcompete other microorganisms for resources by inhibiting their growth. numberanalytics.com For example, penicillic acid, produced by several Penicillium and Aspergillus species, exhibits antifungal and antibacterial activity, helping to create a zone of inhibition around the fungus. rsc.org The chemical ecology approach has revealed that soil fungi, particularly from the genera Aspergillus and Penicillium, produce a significant number of substances with insecticidal properties, likely to protect their substrate from insect pests. nih.govmdpi.com These interactions shape the structure and composition of microbial communities in the soil and other environments. numberanalytics.com
Environmental Factors Influencing Penitricin (B1219807) D Production in Fungi
The biosynthesis of secondary metabolites, such as Penitricin D, in fungi is not constant and is significantly influenced by a variety of environmental factors. mdpi.comphcogj.com These factors can trigger or suppress the expression of the gene clusters responsible for producing these complex molecules. numberanalytics.com Understanding these influences is crucial for predicting the natural occurrence of such compounds.
Several key environmental parameters have been shown to affect secondary metabolite production in Penicillium and Aspergillus species:
Nutrient Availability: The type and availability of carbon and nitrogen sources are critical. nih.gov Simple sugars like glucose often support high production of secondary metabolites, whereas more complex carbon sources or certain nitrogen sources like peptone may not. nih.gov For instance, studies on penitrem production by Penicillium crustosum showed that glucose and the amino acid glutamate (B1630785) significantly increased the biosynthesis of these related mycotoxins. nih.govnih.gov
Temperature: Fungi have optimal temperature ranges for growth and for the production of secondary metabolites, which may not always coincide. nih.govresearchgate.net For example, the optimal temperature for penitrem A production by P. crustosum was found to be around 20-22°C. nih.govresearchgate.net
pH: The acidity or alkalinity of the growth medium can have a profound effect on mycotoxin production. nih.gov The influence of pH is often complex and can depend on the composition of the growth medium. nih.gov For some Aspergillus species, mycotoxin production decreases as the pH of the medium increases. nih.gov In the case of penitrem A, a neutral pH of 6 was found to be optimal for its accumulation. researchgate.net
Light: Light, particularly UV irradiation, can influence the production of secondary metabolites. nih.govresearchgate.net Studies on P. crustosum have shown that cultivation in the dark resulted in the highest levels of penitrem A, while exposure to UV light significantly reduced its biosynthesis. nih.govresearchgate.net
Water Activity (aw): Water availability is a key factor regulating fungal growth and secondary metabolite production. researchgate.net
Stress Factors: Oxidative stress, induced by compounds like copper sulfate, has been shown to stimulate the biosynthesis of penitrems. nih.govnih.gov Conversely, salt stress, caused by high concentrations of sodium chloride, can have an inhibitory effect. nih.govnih.gov
The interplay of these factors creates a complex regulatory network that determines when and to what extent a fungus like Penicillium or Aspergillus will produce a specific secondary metabolite. mdpi.comresearchgate.net
Interactive Data Table: Environmental Influences on Fungal Metabolite Production
| Factor | Influence on Secondary Metabolite Production | Specific Examples |
| Nutrient Source | The type and concentration of carbon and nitrogen sources significantly affect production levels. nih.gov | Glucose and glutamate were found to enhance penitrem production in P. crustosum. nih.govnih.gov |
| Temperature | Optimal temperature ranges exist for both fungal growth and metabolite synthesis, which may differ. nih.govresearchgate.net | Penitrem A production by P. crustosum is optimal at approximately 20-22°C. nih.govresearchgate.net |
| pH | The pH of the substrate can either promote or inhibit the biosynthesis of secondary metabolites. nih.gov | Neutral pH (6.0) was optimal for penitrem A accumulation by P. crustosum. researchgate.net |
| Light | Exposure to light, especially UV radiation, can reduce the production of certain metabolites. nih.govresearchgate.net | Darkness favored the highest production of penitrem A in P. crustosum. nih.govresearchgate.net |
| Stress | Chemical stressors can have varied effects; oxidative stress may induce production while salt stress may inhibit it. nih.govnih.gov | Copper sulfate-induced oxidative stress stimulated penitrem biosynthesis, whereas high NaCl concentrations were inhibitory. nih.govnih.gov |
Future Directions and Translational Research Potential Excluding Clinical Human Applications
Elucidation of Remaining Unknowns in Penitricin (B1219807) D Biosynthesis
The biosynthesis of the penitricin family of compounds, including Penitricin D, is not fully understood, presenting a significant area for future research. Bioconversion experiments have shown that Penitricin is biosynthesized from trans-2-butene-1,4-diol through the intermediate 4-hydroxycrotonaldehyde. nih.govnih.gov Studies also suggest that a copper(II) ion is an essential cofactor for an efficient enzymatic conversion to form the cyclopropenone ring. researchgate.netnsf.govresearchgate.net
However, the specific enzymes and the precise mechanistic steps involved in the formation of the strained cyclopropenone ring from its acyclic precursor remain a critical unknown. nsf.gov Future research employing a combination of genomic, transcriptomic, and metabolomic approaches could identify the biosynthetic gene cluster responsible for producing this compound in organisms like Aspergillus niger. scielo.brriken.jp Identifying and characterizing the enzymes, particularly the proposed copper-dependent cyclase/oxidase, would not only solve a long-standing biochemical puzzle but also open the door to heterologous expression and enzymatic synthesis of the core scaffold. core.ac.uked.ac.uk This knowledge is foundational for manipulating the pathway to produce novel, non-natural analogues.
Development of New Synthetic Strategies for Scalable Production and Diversity-Oriented Synthesis
While total syntheses of penitricin have been reported, developing new, more efficient synthetic strategies is crucial for advancing research. nsf.gov A key goal is to establish a scalable synthesis that can produce gram-quantities of this compound and its analogues, which is essential for extensive biological screening and use as a research tool. researchgate.net Current synthetic challenges include the construction of the strained cyclopropenone ring and controlling stereochemistry. nsf.gov Future strategies could explore novel catalytic methods or flow chemistry approaches to improve yield, reduce steps, and enhance scalability. mdpi.comrsc.orgescholarship.org
Furthermore, the this compound scaffold is an ideal candidate for Diversity-Oriented Synthesis (DOS). mdpi.comfrontiersin.orgbeilstein-journals.org DOS aims to efficiently generate libraries of structurally diverse small molecules from a common starting point. mdpi.comfrontiersin.org By applying DOS principles, researchers could systematically modify different parts of the this compound structure. This would involve creating a range of analogues with varied substituents on the core ring system to probe structure-activity relationships (SAR). beilstein-journals.orgnzic.org.nz Such a library would be invaluable for identifying analogues with enhanced potency or selectivity for known targets and for discovering new biological activities. mdpi.commdpi.com
Identification of Novel Molecular Targets and Pathways through this compound-based Probes
This compound is a known inhibitor of specific protein tyrosine phosphatases (PTPs), key regulators of signal transduction pathways. researchgate.net Research has shown that it inhibits PTP1B and CD45 with measurable potency. nih.govresearchgate.net
| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Source Organism |
| This compound | PTP1B | 15.8 µmol/L | Aspergillus niger |
| This compound | CD45 | Dose-dependent inhibition | Aspergillus niger |
| This table summarizes the known, validated molecular targets of this compound based on available research findings. nih.gov |
While these known targets are significant, the full spectrum of this compound's molecular interactions within a cell is likely broader. A major future direction is the development of this compound-based chemical probes to identify novel molecular targets using Activity-Based Protein Profiling (ABPP). scripps.edumdpi.com This would involve synthesizing this compound analogues that incorporate a reporter tag (like a fluorophore or biotin) and a photoreactive cross-linking group. mdpi.comrsc.org
These probes could be introduced into living cells or cell lysates. Upon binding to a target protein, the probe can be covalently cross-linked using UV light, and the tagged protein can then be identified and characterized via mass spectrometry. rsc.org This approach allows for the unbiased identification of direct binding partners in a native biological context, potentially revealing new enzymes or signaling pathways modulated by this compound and providing critical insights into its mechanisms of action. scripps.edu
Exploration of this compound and its Analogues as Research Tools in Chemical Biology
Beyond identifying new targets, this compound and its future analogues have significant potential as research tools in chemical biology. ed.ac.ukfrontiersin.org As a specific inhibitor of PTP1B and CD45, this compound can be used to probe the physiological and pathological roles of these enzymes in various cellular processes. researchgate.netnih.gov This chemical approach offers temporal control that can complement genetic knockout or knockdown studies, which often suffer from issues of lethality or compensatory mechanisms. nih.gov
The unique and highly reactive cyclopropenone moiety is also a feature of interest. nsf.govrsc.org This functional group can participate in various chemical reactions, including cycloadditions and ring-openings. rsc.org This inherent reactivity could be harnessed for developing bioorthogonal reactions—chemistries that occur in living systems without interfering with native biochemical processes. escholarship.org A this compound analogue could potentially be used as a bioorthogonal reagent to label specific biomolecules or to assemble more complex structures in situ. escholarship.org The development of a diverse library of analogues through DOS, as described previously, would provide a powerful toolkit for chemical biologists to modulate and study a wide range of biological pathways. mdpi.comfrontiersin.org
Integration of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and chemical biology and can be powerfully integrated into future this compound research. mdpi.comnih.govgoogle.com These computational tools can accelerate progress in several key areas, from understanding its origins to designing superior analogues. researchgate.netnih.gov
One application is in biosynthesis. AI algorithms could mine the genomes of producing organisms like Aspergillus niger to identify the elusive biosynthetic gene cluster for this compound by correlating genomic data with metabolite production profiles. scielo.br In synthetic chemistry, ML models could predict the outcomes of different reaction conditions, helping to optimize scalable synthetic routes. mdpi.com
Perhaps the most impactful application lies in the design and optimization of new analogues. Quantitative Structure-Activity Relationship (QSAR) models can be built using data from a DOS library to predict the biological activity of virtual compounds, prioritizing the synthesis of the most promising candidates. mdpi.com Furthermore, generative AI models could design entirely new molecular scaffolds inspired by this compound but with potentially improved properties, such as higher potency, greater selectivity, or enhanced cell permeability. nih.gov
| AI/ML Methodology | Application in this compound Research | Potential Outcome |
| Genome Mining / Bioinformatics | Analysis of Aspergillus and Penicillium genomes. | Identification of the this compound biosynthetic gene cluster. scielo.brriken.jp |
| Predictive Modeling (e.g., QSAR) | Correlating structural features of a this compound analogue library with biological activity. | Predicting the potency and selectivity of new virtual analogues, guiding synthesis. mdpi.com |
| Generative Models | De novo design of molecules based on the this compound pharmacophore. | Creation of novel chemical scaffolds with potentially superior properties. nih.gov |
| Reaction Outcome Prediction | Modeling synthetic reactions for this compound synthesis. | Optimization of synthetic routes for improved yield and scalability. mdpi.com |
| This table outlines potential applications of Artificial Intelligence (AI) and Machine Learning (ML) to accelerate and enhance research on this compound. |
By integrating these advanced computational approaches, the research cycle for this compound can be significantly shortened, enabling a more rapid and rational exploration of its chemical and biological potential.
Q & A
Basic Research Questions
Q. How can researchers formulate a focused research question on Penitricin D’s mechanism of action using established frameworks?
- Methodological Approach : Utilize the PICO framework (Population/Problem, Intervention, Comparison, Outcome) to structure hypotheses. For example:
- P : Fungal pathogens susceptible to polyene antifungals.
- I : this compound exposure at varying concentrations.
- C : Amphotericin B or nystatin as comparators.
- O : Changes in membrane permeability or ergosterol binding efficiency.
Q. What experimental design considerations are critical when investigating this compound’s antifungal efficacy in vitro?
- Key Steps :
Strain Selection : Use standardized fungal strains (e.g., Candida albicans ATCC 90028) with documented susceptibility profiles.
Dose-Response Curves : Include multiple concentrations (e.g., 0.5–64 µg/mL) to calculate MIC (Minimum Inhibitory Concentration) and MFC (Minimum Fungicidal Concentration).
Control Groups : Compare with established polyenes (e.g., amphotericin B) and vehicle controls (e.g., DMSO).
Reproducibility : Adhere to NIH guidelines for preclinical reporting, including detailed protocols for cell culture conditions and assay replication .
Advanced Research Questions
Q. How should researchers address contradictory findings in studies on this compound’s cytotoxicity across different cell lines?
- Analytical Framework :
- Systematic Review : Compile data from primary sources (e.g., Antimicrobial Agents and Chemotherapy, Journal of Antibiotics) to identify variability in experimental conditions (e.g., cell type, exposure duration).
- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to quantify heterogeneity and assess confounding factors like solvent toxicity (e.g., DMSO concentration thresholds).
- Mechanistic Validation : Use fluorescence microscopy or flow cytometry to confirm membrane disruption vs. off-target apoptotic pathways .
Q. What methodologies ensure reproducible pharmacokinetic profiling of this compound in preclinical models?
- Best Practices :
- Animal Models : Specify species (e.g., murine), dosing routes (oral vs. intravenous), and sampling intervals for plasma/tissue concentration measurements.
- Analytical Validation : Employ HPLC-MS/MS for quantitation, with calibration curves validated per ICH guidelines.
- Data Transparency : Publish raw chromatograms and pharmacokinetic parameters (e.g., AUC, Cmax, t1/2) in supplementary materials to enable replication .
Q. How can a literature review on this compound’s therapeutic potential be structured to identify research gaps effectively?
- Strategy :
- Database Searches : Use PubMed, SciFinder, and Embase with Boolean terms (e.g., “this compound” AND (“antifungal resistance” OR “ergosterol biosynthesis”)).
- Inclusion/Exclusion Criteria : Filter studies by publication date (e.g., 2000–2025), peer-reviewed status, and experimental rigor (e.g., in vivo data prioritized).
- Gap Analysis : Tabulate understudied areas (e.g., synergy with azoles, immunomodulatory effects) using a matrix comparing molecular targets and clinical relevance .
Data Analysis and Reporting
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
- Protocol :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
- Outlier Detection : Apply Grubbs’ test or ROUT method to exclude anomalous replicates.
- Reporting Standards : Include 95% confidence intervals for EC50 values and p-values for comparisons against controls. Use supplementary tables for raw data .
Q. How should conflicting spectral data (e.g., NMR, FTIR) for this compound batches be resolved?
- Resolution Workflow :
Batch Authentication : Cross-reference with certified reference materials (e.g., USP standards).
Analytical Harmonization : Replicate experiments under identical conditions (solvent, temperature, instrument calibration).
Collaborative Validation : Share samples with independent labs for blinded analysis, adhering to ICH Q2(R1) guidelines .
Ethical and Reproducibility Standards
Q. What ethical guidelines apply to preclinical studies involving this compound in animal models?
- Compliance Checklist :
- IACUC Approval : Document animal welfare protocols (e.g., ARRIVE guidelines) for housing, analgesia, and euthanasia.
- Data Integrity : Avoid selective reporting; disclose all experimental outcomes, including negative results.
- Conflict of Interest : Declare funding sources (e.g., academic grants vs. industry sponsors) in the manuscript .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
